4-Bromobutyryl chloride

Catalog No.
S662079
CAS No.
927-58-2
M.F
C4H6BrClO
M. Wt
185.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobutyryl chloride

CAS Number

927-58-2

Product Name

4-Bromobutyryl chloride

IUPAC Name

4-bromobutanoyl chloride

Molecular Formula

C4H6BrClO

Molecular Weight

185.45 g/mol

InChI

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2

InChI Key

LRTRXDSAJLSRTG-UHFFFAOYSA-N

SMILES

C(CC(=O)Cl)CBr

Synonyms

4-Bromobutanoic Acid Chloride; 4-Bromobutanoyl Chloride; 4-Bromobutyroylic Chloride; γ-Bromobutyryl Chloride; ω-Bromobutanoyl Chloride

Canonical SMILES

C(CC(=O)Cl)CBr

4-Bromobutyryl chloride is an organic compound with the chemical formula BrCH2CH2CH2COCl. It is a colorless liquid at room temperature and is classified as an acyl halide []. This compound finds significant use as a precursor in organic synthesis, particularly in the pharmaceutical industry [].


Molecular Structure Analysis

The key feature of 4-bromobutyryl chloride's structure is the presence of a carbonyl group (C=O) attached to a four-carbon chain. This carbonyl group is further connected to a chlorine atom (Cl) on one end and a bromine atom (Br) on the other end of the chain []. The presence of the electronegative chlorine and bromine atoms creates a polar molecule with a positive dipole on the carbon end and a negative dipole on the chlorine and bromine ends.


Chemical Reactions Analysis

Synthesis:

4-Bromobutyryl chloride can be synthesized through various methods. A common approach involves the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2) [].

BrCH2CH2CH2COOH + SOCl2 -> BrCH2CH2CH2COCl + SO2 + HCl

Other Relevant Reactions:

4-Bromobutyryl chloride is a versatile intermediate used in various organic transformations. One notable reaction involves its nucleophilic substitution with alcohols or amines, leading to the formation of esters or amides, respectively [].

For example, reacting 4-bromobutyryl chloride with ethanol (CH3CH2OH) yields ethyl 4-bromobutyrate (an ester) [].

BrCH2CH2CH2COCl + CH3CH2OH -> BrCH2CH2CH2COOCH2CH3 + HCl

Physical and Chemical Properties

  • Molecular Formula: BrCH2CH2CH2COCl []
  • Molecular Weight: 185.45 g/mol []
  • CAS Number: 927-58-2 []
  • Physical State: Colorless liquid at room temperature []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Miscible with organic solvents, immiscible with water []
  • Stability: Moisture sensitive, incompatible with strong oxidizing agents []

Mechanism of Action (Not Applicable)

4-Bromobutyryl chloride is not directly involved in biological systems and does not have a specific mechanism of action in that context.

4-Bromobutyryl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Data on the specific toxicity of 4-Bromobutyryl chloride is limited. However, due to the presence of acyl chloride functionality, it is likely to be corrosive and irritating to skin and eyes [].
  • Flammability: Information on flammability is not readily available, but it is advisable to handle the compound away from heat and ignition sources.
  • Reactivity: 4-Bromobutyryl chloride reacts readily with water, releasing hydrochloric acid (HCl) fumes, which are corrosive and irritating to the respiratory system [].

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-Bromobutyryl chloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Precursor for Carolic Acid Synthesis:

4-Bromobutyryl chloride is primarily used as a precursor for the synthesis of carolic acid. Carolic acid is a naturally occurring secondary metabolite found in plants like Carthamus tinctorius (safflower) and Calendula officinalis (marigold) []. This specific application involves reacting 4-bromobutyryl chloride with ethoxymagnesiomalonic ester through a multi-step process [].

Intermediate in Organic Synthesis:

Beyond its role in carolic acid production, 4-bromobutyryl chloride functions as a versatile intermediate in various organic synthesis endeavors. Its acyl chloride functionality allows it to participate in numerous nucleophilic substitution reactions to introduce a four-carbon chain with a terminal bromine group into the target molecule []. This versatility makes it valuable for the synthesis of diverse organic compounds with potential applications in various fields, including pharmaceuticals and material science.

Additional Research Applications:

While less common, 4-bromobutyryl chloride might find applications in other research areas. Some studies have explored its potential as a labeling agent in protein structure determination []. However, further research is needed to fully establish its efficacy and widespread adoption in this field.

Purity

95%

XLogP3

1.8

Boiling Point

101 °C37 mm Hg

Density

1.60 g/mL at 20 °C

Appearance

clear colorless to slightly yellow

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

927-58-2

Wikipedia

4-Bromobutyryl chloride

General Manufacturing Information

Butanoyl chloride, 4-bromo-: ACTIVE

Dates

Modify: 2023-08-15
1. Ha, T.H., et al.: B. Kor. Chem. Soc., 34, 549 (2013); Kutty, S.K., et al.: J. Med. Chem., 56, 9517 (2013)

2. Gelman, F., Lewis, K. & Klibanov, A.M. Drastically lowering the titer of waterborne bacteriophage PRD1 by exposure to immobilized hydrophobic polycations. Biotechnology Letters 26, 1695–1700 (2004).

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